molecular formula C17H25N3O4S2 B13385163 Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate CAS No. 114416-15-8

Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate

Cat. No.: B13385163
CAS No.: 114416-15-8
M. Wt: 399.5 g/mol
InChI Key: GMAUQNJOSOMMHI-UHFFFAOYSA-N
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Description

Alanycarb is a broad-range carbamate insecticide and nematicide. It is known for its moderate mammalian toxicity and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. Alanycarb is relatively volatile and has low aqueous solubility. It is moderately toxic to fish and aquatic invertebrates and highly toxic to honeybees .

Preparation Methods

Alanycarb is synthesized through a series of organic reactions, including chassis reactions, condensation reactions, and substitution reactions. The specific steps are complex and involve the use of various organic solvents such as ethanol and dichloromethane . Industrial production methods typically involve large-scale organic synthesis processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Alanycarb undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alanycarb has several scientific research applications:

Mechanism of Action

Alanycarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine into choline and acetic acid. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system. The inhibition is reversible, and the compound forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

Comparison with Similar Compounds

Alanycarb is similar to other carbamate insecticides, such as carbaryl and aldicarb. it differs in its specific chemical structure and its moderate mammalian toxicity. Unlike some other carbamates, alanycarb is relatively non-toxic to birds but highly toxic to honeybees . This makes it unique in its application and environmental impact.

Similar Compounds

    Carbaryl: Another carbamate insecticide with a broad control spectrum and relatively low mammalian toxicity.

    Aldicarb: A highly toxic carbamate insecticide used to control a wide range of pests.

Properties

IUPAC Name

ethyl 3-[benzyl-[methyl-(1-methylsulfanylethylideneamino)oxycarbonylamino]sulfanylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAUQNJOSOMMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868695
Record name Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114416-15-8
Record name Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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